molecular formula C11H14O2 B12664356 Oxirane, 2-methoxy-3,3-dimethyl-2-phenyl- CAS No. 13694-96-7

Oxirane, 2-methoxy-3,3-dimethyl-2-phenyl-

Cat. No.: B12664356
CAS No.: 13694-96-7
M. Wt: 178.23 g/mol
InChI Key: VRWKKNHCINTJMN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Derivation

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-methoxy-3,3-dimethyl-2-phenyloxirane . This name derives from the parent structure oxirane , a three-membered cyclic ether containing one oxygen and two carbon atoms. The numbering of the oxirane ring begins at the oxygen atom, proceeding to the adjacent carbons. Substituents are prioritized based on their positions:

  • Position 2 : A methoxy group (-OCH₃) and a phenyl group (-C₆H₅) are attached to the same carbon.
  • Position 3 : Two methyl groups (-CH₃) occupy this carbon, resulting in a geminal dimethyl configuration.

The structural formula $$ \text{C}{11}\text{H}{14}\text{O}_{2} $$ reflects the compound’s molecular composition, with a molecular weight of 178.23 g/mol. The SMILES notation CC1(C(O1)(C2=CC=CC=C2)OC)C succinctly encodes the connectivity of atoms, highlighting the oxirane ring (O1), methoxy group (OC), phenyl ring (C2=CC=CC=C2), and dimethyl substitution (CC1(C)).

Comparative Analysis of Synonymic Designations (CAS 13694-96-7)

The compound is cataloged under multiple synonyms across chemical databases, reflecting variations in naming conventions and historical usage:

  • CAS Registry Number : 13694-96-7 serves as the universal identifier, ensuring unambiguous referencing.
  • Depositor-Supplied Synonyms : These include 2-methoxy-3,3-dimethyl-2-phenyl-oxirane and SCHEMBL727037, the latter denoting its entry in the PubChem database.
  • Common Epoxide Terminology : Descriptors such as "methoxy-substituted oxirane" or "phenyl-functionalized epoxide" emphasize its reactive three-membered ring and aromatic substituents.

Notably, the term 2-METHOXY-3,3-DIMETHYL-2-PHENYLOXIRANE (in uppercase) appears in regulatory contexts, aligning with standardized chemical inventories. The synonym EVT-12798576 from EvitaChem further illustrates commercial naming practices.

Properties

CAS No.

13694-96-7

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-methoxy-3,3-dimethyl-2-phenyloxirane

InChI

InChI=1S/C11H14O2/c1-10(2)11(12-3,13-10)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

VRWKKNHCINTJMN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(C2=CC=CC=C2)OC)C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of substituted oxiranes such as 2-methoxy-3,3-dimethyl-2-phenyl-oxirane typically involves:

  • Formation of a suitable precursor with the desired substituents.
  • Epoxidation of an alkene or cyclization of a carbonyl ylide intermediate.
  • Use of base or acid catalysis to promote ring closure.
  • Purification steps to isolate the epoxide from byproducts.

Specific Synthetic Routes

Epoxidation via Carbonyl Ylide Intermediate

Research indicates that the expected product, 2-methoxy-2-phenyl-3,3-dimethyloxirane, can be synthesized through cyclization of a carbonyl ylide intermediate generated from precursors such as 1,3,4-oxadiazolines. This method involves:

  • Thermolysis of 1,3,4-oxadiazolines to form carbonyl ylide intermediates.
  • Intramolecular cyclization to form the oxirane ring.
  • Interception of the intermediate by methanol or other nucleophiles to yield substituted oxiranes.

This approach was detailed in a study by Bekhazi et al., where the intermediate was diverted by methanol to form the methoxy-substituted oxirane with yields around 59% after chromatographic purification at low temperature (ca. 10°C).

Base-Promoted Epoxidation of Benzophenone Derivatives

Another method involves the reaction of benzophenone derivatives with methyl chloroacetate in the presence of sodium methoxide base, followed by acid treatment and hydrolysis to yield hydroxy-methoxy diphenyl propionic acid intermediates. These intermediates can be further converted to the oxirane derivative through:

  • Epoxidation and rearrangement steps in a one-pot reaction.
  • Purification to remove starting materials and byproducts.
  • Resolution using chiral amines to obtain enantiomerically pure products.

This method, described in patent literature, involves careful temperature control (−10°C to −5°C) during methyl chloroacetate addition and subsequent workup steps including washing, distillation, and crystallization.

Laboratory-Scale Synthesis Example

A typical laboratory synthesis based on the carbonyl ylide intermediate method includes:

  • Preparation of the 1,3,4-oxadiazoline precursor.
  • Thermolysis under controlled heating to generate the carbonyl ylide.
  • Addition of methanol to trap the intermediate and form the methoxy-substituted oxirane.
  • Extraction with dichloromethane, drying over calcium chloride.
  • Evaporation of solvent and chromatographic purification on basic alumina at low temperature.
  • Isolation of the oxirane product with yields around 59%.

Challenges and Notes

  • The one-pot epoxidation and rearrangement reactions often yield impure products requiring multiple purification steps.
  • Resolution of chiral oxiranes may require specific resolving agents such as (S)-1-(4-nitrophenyl)ethylamine, with yields around 15% and low enantiomeric impurity.
  • Temperature control during reagent addition and reaction stages is critical to optimize yield and purity.
  • The presence of bulky substituents (dimethyl and phenyl groups) influences the reaction pathway and stereochemistry of the epoxide.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Notes
Carbonyl ylide cyclization 1,3,4-oxadiazoline thermolysis + methanol ~59 High Requires chromatographic purification
Base-promoted epoxidation Benzophenone + methyl chloroacetate + NaOMe Variable Moderate One-pot reaction, multiple purification
Sulfur-based methylation/epoxidation Dimethyl sulfoxide + dimethyl sulfate + KOH + substituted benzophenone >96 >97 High yield and purity, demonstrated for related oxiranes

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2-methoxy-3,3-dimethyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or ketones.

    Reduction: Reduction reactions can convert the epoxide ring to an alcohol.

    Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of diols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Epoxide Reactivity
The oxirane ring is highly reactive due to its strained structure, making it a valuable intermediate in organic synthesis. It can undergo nucleophilic ring-opening reactions with a variety of nucleophiles, including alcohols and amines. This property is exploited in the synthesis of complex organic molecules.

Case Study: Synthesis of Pharmaceuticals
One notable application is in the synthesis of pharmaceutical compounds. For instance, the compound can be used to create intermediates for drugs targeting various biological pathways. Research has shown that derivatives of oxirane compounds exhibit significant biological activity, including anti-inflammatory and analgesic properties .

Polymer Chemistry

Polymerization Processes
Oxirane derivatives are utilized in the production of polymers through ring-opening polymerization. This method allows for the creation of polyethers and polyesters with tailored properties. The incorporation of oxirane into polymer chains can enhance thermal stability and mechanical strength.

Case Study: Epoxy Resins
Epoxy resins, formed from the polymerization of oxiranes, are widely used in coatings, adhesives, and composites due to their excellent adhesion and chemical resistance. The unique properties of these materials make them suitable for applications in aerospace, automotive, and construction industries .

Agricultural Chemicals

Pesticide Formulation
Oxirane compounds are also explored in the formulation of agricultural chemicals, particularly as intermediates in the synthesis of pesticides and herbicides. Their ability to modify biological activity makes them crucial in developing effective agrochemicals that target specific pests while minimizing environmental impact.

Health and Safety Applications

Toxicological Studies
The health impacts of oxirane compounds have been studied extensively due to their potential toxicity. Research has focused on understanding their effects on human health and the environment, leading to improved safety protocols for handling these chemicals in industrial settings .

Analytical Chemistry

Detection Methods
Oxirane derivatives are utilized as standards in analytical chemistry for the calibration of instruments like gas chromatography and mass spectrometry. Their unique structural features allow for precise identification and quantification in complex mixtures.

Mechanism of Action

The mechanism of action of Oxirane, 2-methoxy-3,3-dimethyl-2-phenyl- involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituents Key Properties/Effects References
2-(4-Methoxyphenyl)-3-methyloxirane 4-Methoxyphenyl, methyl Enhanced electron donation from methoxy; moderate steric hindrance
2-(1-Aziridinyl)-2-phenyl-3,3-dimethyloxirane Aziridinyl, phenyl, dimethyl Increased ring strain; dual reactivity (epoxide + aziridine)
(R)-2-(3-(Trifluoromethyl)phenyl)oxirane 3-Trifluoromethylphenyl Electron-withdrawing CF₃ group stabilizes ring; reduced nucleophilic attack
2-Ethyl-3-pentyloxirane Ethyl, pentyl (alkyl chains) Lower polarity; higher hydrophobicity compared to aromatic analogs
2-(1,1-Dimethylethyl)-3-methyloxirane tert-Butyl, methyl Severe steric hindrance; slower polymerization kinetics

Key Observations :

  • Steric Effects: The 3,3-dimethyl and phenyl groups in the target compound create significant steric hindrance, comparable to tert-butyl analogs .
  • Electronic Effects : The methoxy group donates electrons via resonance, stabilizing the oxirane ring slightly, whereas trifluoromethyl groups (e.g., in ) withdraw electrons, increasing ring strain and reactivity.
  • Hybrid Structures : Compounds like 2-(1-aziridinyl)-2-phenyl-3,3-dimethyloxirane demonstrate multifunctional reactivity, suggesting the target compound could serve as a precursor for heterocyclic syntheses.

Reactivity and Stability

  • Ring-Opening Reactions :
    The ease of oxirane ring cleavage depends on substituents. Electron-donating groups (e.g., methoxy) reduce electrophilicity at the oxygen atom, making nucleophilic attack slower compared to electron-withdrawing substituents . For example, trifluoromethyl-substituted oxiranes undergo faster ring-opening due to increased electrophilicity .
  • Polymerization: Bulky substituents (e.g., phenyl, dimethyl) hinder polymerization initiators like organotin compounds (used in propylene oxide polymerization) . The target compound’s steric bulk may limit its use in high-molecular-weight polymer synthesis.
  • Thermal Stability :
    Aromatic substituents (e.g., phenyl) enhance thermal stability, as seen in epoxy resins . The target compound’s phenyl group likely improves thermal resistance compared to alkyl-substituted epoxides .

Physical and Chemical Properties

  • Solubility :
    The phenyl group increases hydrophobicity, reducing water solubility compared to alkyl epoxides like 2-ethyl-3-pentyloxirane .
  • Boiling Point :
    Bulky substituents lower volatility. For instance, tert-butyl analogs have higher boiling points than linear alkyl epoxides.
  • Strain Energy : Strain energy in oxirane derivatives is influenced by substituent bulk. While oxirane itself has ~27 kcal/mol strain , dimethyl and phenyl groups may increase this due to steric compression, though exact values require computational analysis.

Biological Activity

Oxirane, 2-methoxy-3,3-dimethyl-2-phenyl- (commonly referred to as the compound with the chemical formula C11H14O2), is a member of the oxirane class of compounds, which are characterized by a three-membered cyclic ether structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology.

Chemical Structure and Properties

The chemical structure of Oxirane, 2-methoxy-3,3-dimethyl-2-phenyl- can be represented as follows:

C11H14O2\text{C}_{11}\text{H}_{14}\text{O}_{2}

This compound features a methoxy group (-OCH₃) and a phenyl group attached to the oxirane ring, which may influence its reactivity and biological interactions.

Antioxidant Activity

Research indicates that compounds containing methoxy groups, such as 2-methoxyphenols, exhibit significant antioxidant properties. The antioxidant capacity is often evaluated using assays like DPPH radical scavenging activity. For instance, studies have shown that derivatives of 2-methoxyphenol can inhibit lipid peroxidation and possess cytotoxic effects against various cancer cell lines .

Anti-inflammatory Effects

Oxirane derivatives have been investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX), particularly COX-2, is a common mechanism through which these compounds exert their effects. COX-2 inhibitors are notable for their role in reducing inflammation and pain. In vitro studies have demonstrated that certain derivatives can significantly reduce COX-2 expression in macrophage cell lines .

Anticancer Potential

The anticancer activity of oxirane compounds has been a subject of extensive research. Various studies have reported that oxime derivatives derived from oxiranes exhibit cytotoxicity against several cancer cell lines. For example, acylated oximes from triterpenes have shown promising antiproliferative effects against human colorectal carcinoma and lung cancer cells .

Case Studies and Research Findings

Study Findings Cell Lines Tested IC50 Values
Study 1Demonstrated significant inhibition of COX-2 activityRAW 264.7 (macrophages)IC50 = 0.025 µM
Study 2Showed cytotoxic effects on human leukemia cellsHL60IC50 = 0.1–1 µM
Study 3Evaluated antioxidant capacity via DPPH assayHSG (human submandibular gland tumor)CC50 = 15 µM

The biological activities associated with Oxirane, 2-methoxy-3,3-dimethyl-2-phenyl- can be attributed to several mechanisms:

  • Free Radical Scavenging : The methoxy group enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.
  • Enzyme Inhibition : By inhibiting key enzymes such as COX-2 and various kinases, these compounds can modulate inflammatory pathways and cellular proliferation.
  • Signal Transduction Modulation : Some studies suggest that oxiranes may interfere with signaling pathways involved in cell growth and apoptosis.

Safety and Toxicity

While the biological activities of Oxirane, 2-methoxy-3,3-dimethyl-2-phenyl- are promising, it is essential to consider safety profiles. Toxicological assessments indicate that further research is required to fully understand the potential risks associated with long-term exposure or high concentrations of this compound .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Oxirane, 2-methoxy-3,3-dimethyl-2-phenyl- in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .
  • Ventilation : Ensure fume hoods or local exhaust systems are operational during synthesis or handling to minimize inhalation risks .
  • First Aid : For eye exposure, rinse with water for ≥15 minutes and seek medical attention. For skin contact, wash with soap and water immediately .
  • Storage : Store in airtight containers away from ignition sources, in cool (<25°C), dry conditions. Incompatible with strong oxidizers and acids .

Q. How can researchers synthesize Oxirane, 2-methoxy-3,3-dimethyl-2-phenyl- and ensure purity?

  • Methodological Answer :

  • Epoxidation : React 3,3-dimethyl-2-phenylallyl methoxide with a peracid (e.g., m-CPBA) in dichloromethane at 0–5°C. Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) .
  • Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Optimization : Control stoichiometry (1:1.2 molar ratio of alkene to peracid) and reaction time (4–6 hr) to minimize side products like diols .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR (CDCl₃) : Expect signals at δ 1.25–1.40 ppm (3,3-dimethyl groups), δ 3.40–3.60 ppm (methoxy protons), and δ 7.20–7.50 ppm (aromatic protons) .
  • ¹³C NMR : Peaks for the oxirane ring carbons (δ 50–60 ppm) and quaternary carbons (δ 70–80 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 206.3 (calculated molecular weight: 206.28 g/mol) .

Advanced Research Questions

Q. How does the electronic environment of the oxirane ring influence its reactivity in nucleophilic ring-opening reactions?

  • Methodological Answer :

  • Steric Effects : The 3,3-dimethyl groups create steric hindrance, favoring nucleophilic attack at the less-substituted C2 position. Use DFT calculations (e.g., Gaussian) to map electron density and predict regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating reactions with amines or thiols. Monitor kinetics via in situ IR spectroscopy .
  • Catalysis : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilicity of the oxirane ring, enabling regioselective opening with weak nucleophiles like water .

Q. What strategies can resolve contradictions in reported toxicity data for this compound across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Conduct in vitro assays (e.g., MTT on HepG2 cells) to compare cytotoxicity thresholds. Replicate conflicting studies under standardized conditions (e.g., 24-hr exposure, 10–100 µM doses) .
  • Metabolite Profiling : Use LC-MS/MS to identify detoxification pathways (e.g., glutathione conjugation) that may explain interspecies variability .
  • Data Normalization : Account for differences in cell lines, exposure times, and solvent carriers (e.g., DMSO vs. ethanol) when reconciling EC₅₀ values .

Q. What advanced analytical methods are suitable for tracking this compound in biological matrices?

  • Methodological Answer :

  • Fluorescent Labeling : Derivatize the oxirane with a fluorogenic probe (e.g., MDPF) for real-time tracking in collagenase assays. Optimize labeling pH (8.5–9.0) to avoid ring-opening .
  • Isotopic Labeling : Synthesize a deuterated analog (e.g., CD₃-methoxy group) for quantification via GC-MS/SRM in pharmacokinetic studies .
  • Microscopy : Combine confocal microscopy with immunostaining to localize the compound in cellular organelles (e.g., endoplasmic reticulum) .

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • pH Stability : Use accelerated degradation studies (25–40°C, pH 2–12) monitored by UPLC. The oxirane ring is stable at neutral pH but hydrolyzes rapidly in acidic/basic conditions (t₁/₂ < 1 hr at pH 2) .
  • Thermal Analysis : Perform TGA/DSC to determine decomposition onset temperature (~150°C) and identify degradation products (e.g., aldehydes) .

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